molecular formula C7H7N3O3 B12864072 4-Methyl-3-nitropicolinamide

4-Methyl-3-nitropicolinamide

Katalognummer: B12864072
Molekulargewicht: 181.15 g/mol
InChI-Schlüssel: RRGOGJXLOVKAOM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methyl-3-nitropicolinamide is an organic compound with the molecular formula C7H7N3O3 It is a derivative of picolinamide, featuring a methyl group at the 4-position and a nitro group at the 3-position on the pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-nitropicolinamide typically involves the nitration of 4-methylpicolinamide. The process can be summarized as follows:

    Nitration: 4-Methylpicolinamide is treated with a nitrating agent, such as a mixture of concentrated sulfuric acid and nitric acid, at a controlled temperature to introduce the nitro group at the 3-position.

    Purification: The reaction mixture is then neutralized, and the product is extracted and purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methyl-3-nitropicolinamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with a catalyst, tin(II) chloride, iron powder with hydrochloric acid.

    Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Reduction: 4-Methyl-3-aminopicolinamide.

    Substitution: Various substituted picolinamides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-Methyl-3-nitropicolinamide has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its derivatives can be used in the development of pharmaceuticals and agrochemicals.

    Biology: The compound and its derivatives may exhibit biological activity, making them candidates for drug discovery and development.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 4-Methyl-3-nitropicolinamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Methyl-3-nitropyridine: Similar structure but lacks the amide group.

    3-Nitropicolinamide: Similar structure but lacks the methyl group.

    4-Methylpicolinamide: Similar structure but lacks the nitro group.

Uniqueness

4-Methyl-3-nitropicolinamide is unique due to the presence of both the methyl and nitro groups on the picolinamide scaffold. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C7H7N3O3

Molekulargewicht

181.15 g/mol

IUPAC-Name

4-methyl-3-nitropyridine-2-carboxamide

InChI

InChI=1S/C7H7N3O3/c1-4-2-3-9-5(7(8)11)6(4)10(12)13/h2-3H,1H3,(H2,8,11)

InChI-Schlüssel

RRGOGJXLOVKAOM-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=NC=C1)C(=O)N)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.